molecular formula C8H10FN B13120830 2-Ethyl-3-fluoroaniline

2-Ethyl-3-fluoroaniline

Cat. No.: B13120830
M. Wt: 139.17 g/mol
InChI Key: RWNBRROKBLKJDU-UHFFFAOYSA-N
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Description

2-Ethyl-3-fluoroaniline is an organic compound belonging to the class of fluorinated anilines It is characterized by the presence of an ethyl group and a fluorine atom attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-fluoroaniline typically involves the introduction of the ethyl and fluoro substituents onto the aniline ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced to the benzene ring through the reaction of aniline with a fluorinating agent. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration of ethylbenzene followed by reduction to obtain the corresponding ethylaniline. Subsequent fluorination can be achieved using selective fluorinating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-3-fluoroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of medicinal compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-fluoroaniline involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The ethyl group may also influence the compound’s hydrophobic interactions and overall bioavailability .

Comparison with Similar Compounds

    4-Fluoroaniline: Another fluorinated aniline with the fluorine atom in the para position.

    2-Fluoroaniline: Lacks the ethyl group but has similar fluorine substitution.

    3-Fluoroaniline: Similar structure but without the ethyl group.

Uniqueness: 2-Ethyl-3-fluoroaniline is unique due to the combined presence of both ethyl and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated anilines .

Properties

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

IUPAC Name

2-ethyl-3-fluoroaniline

InChI

InChI=1S/C8H10FN/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2,10H2,1H3

InChI Key

RWNBRROKBLKJDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1F)N

Origin of Product

United States

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